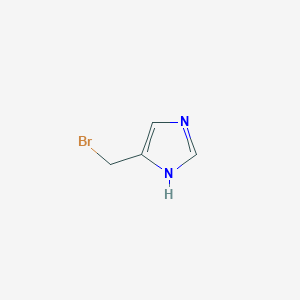

4-(Bromomethyl)-1H-imidazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(bromomethyl)-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5BrN2/c5-1-4-2-6-3-7-4/h2-3H,1H2,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYFUIKONZIAHFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80538336 | |

| Record name | 5-(Bromomethyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80538336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80733-10-4 | |

| Record name | 5-(Bromomethyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80538336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 4-(Halomethyl)-1H-imidazoles: Synthesis, Reactivity, and Application in Drug Discovery

This guide provides an in-depth analysis of 4-(halomethyl)-1H-imidazoles, a critical class of chemical intermediates for researchers, scientists, and drug development professionals. While the focus is on the core chemical properties and reactivity of this scaffold, this document will use the more stable and extensively documented 4-(chloromethyl)-1H-imidazole hydrochloride (CAS 38585-61-4) as the primary exemplar. The principles of synthesis and reactivity discussed are directly applicable to its more reactive bromo-analogue, 4-(bromomethyl)-1H-imidazole, which is often prepared in situ or used immediately due to its higher reactivity and lower stability.

Introduction and Strategic Importance

The imidazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds, including the essential amino acid histidine.[1] Functionalizing the imidazole core allows for the precise tuning of a molecule's pharmacological properties. 4-(Halomethyl)-1H-imidazoles are powerful bifunctional reagents: the imidazole ring provides a key pharmacophoric element, while the reactive halomethyl group serves as an electrophilic handle for covalently linking this moiety to other molecular fragments. This dual nature makes them indispensable building blocks in the synthesis of complex pharmaceutical agents.[2][3]

The hydrochloride salt form is typically preferred for storage and handling as it enhances stability by protonating the imidazole ring, which reduces its nucleophilicity and prevents potential self-alkylation reactions.

Caption: Structure of 4-(Chloromethyl)-1H-imidazole Hydrochloride.

Physicochemical and Safety Profile

Understanding the core properties and hazards of a reagent is a prerequisite for its effective and safe use in a laboratory setting.

The key physicochemical data for 4-(chloromethyl)-1H-imidazole hydrochloride are summarized below.

| Property | Value | Source(s) |

| CAS Number | 38585-61-4 | [4][5] |

| Alternate CAS | 23785-22-0 (for free base) | [4] |

| Molecular Formula | C₄H₅ClN₂ · HCl (or C₄H₆Cl₂N₂) | [6] |

| Molecular Weight | 153.01 g/mol | [6] |

| Appearance | Beige to white solid | [4] |

| Melting Point | 233 °C (decomposition) (for related 4-methyl-5-hydroxymethylimidazole HCl) | [7] |

| Solubility | Soluble in water | N/A |

| Storage | Store at 2-8°C, under inert atmosphere | [4] |

As a reactive alkylating agent, 4-(chloromethyl)-1H-imidazole hydrochloride must be handled with appropriate precautions. It is classified as a hazardous substance.

| Hazard | Code | Description |

| Pictogram | GHS05, GHS07 | Corrosion, Exclamation Mark |

| Signal Word | Danger | [6] |

| Acute Toxicity | H302 | Harmful if swallowed.[6] |

| Skin Corrosion | H315 | Causes skin irritation.[6] |

| Eye Damage | H318 | Causes serious eye damage.[6] |

| Respiratory | H335 | May cause respiratory irritation.[6] |

Mandatory Handling Protocol:

-

Engineering Controls: Handle only in a certified chemical fume hood to avoid inhalation of dust.

-

Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves, and chemical safety goggles conforming to EN166 standards.[6]

-

First Aid (Eyes): In case of contact, immediately rinse eyes cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[6]

-

First Aid (Skin): If on skin, wash with plenty of soap and water. If irritation occurs, seek medical advice.[6]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.

Synthesis of the 4-(Halomethyl)imidazole Scaffold

The most direct and industrially relevant method for producing this scaffold is through the direct chloromethylation of a 4-methylimidazole precursor. This approach is advantageous as it avoids the multi-step synthesis required to first prepare the hydroxymethyl intermediate.[2]

The reaction leverages the inherent nucleophilicity of the imidazole ring to react with an electrophilic formaldehyde equivalent in the presence of a strong acid.

-

Reactants: 4-methylimidazole is the nucleophilic substrate. Formaldehyde (or its oligomer, paraformaldehyde) serves as the source of the methylene (-CH₂-) bridge. Concentrated hydrochloric acid plays a dual role: it acts as the chlorine source and as a catalyst that activates formaldehyde by protonation, forming a highly electrophilic hydroxymethyl cation or related species.

-

Reaction Conditions: The reaction is typically conducted at elevated temperatures (50-110°C) to overcome the activation energy for the electrophilic aromatic substitution on the imidazole ring.[2] The use of excess HCl ensures that the reaction medium remains strongly acidic and that there is a sufficient supply of chloride ions to convert the intermediate hydroxymethyl group into the final chloromethyl product via an Sₙ reaction.

The following protocol is adapted from established patent literature for the synthesis of the closely related and commercially significant 4-methyl-5-chloromethylimidazole hydrochloride.[2]

-

Reaction Setup: In a suitable reaction vessel equipped with a stirrer and reflux condenser, dissolve 4-methylimidazole in aqueous concentrated hydrochloric acid (typically 10-25% w/w solution).

-

Reagent Addition: Add an equimolar amount of formaldehyde (as a 37% aqueous solution or paraformaldehyde) to the stirred solution.

-

Heating: Heat the reaction mixture to between 50°C and 110°C. The reaction progress can be monitored by taking aliquots and analyzing via ¹H NMR spectroscopy.[2]

-

Reaction Time: Maintain the temperature for 5 to 20 hours, until the starting material is consumed.[2]

-

Workup and Isolation: Upon completion, cool the reaction mixture. The product, 4-methyl-5-chloromethylimidazole hydrochloride, often crystallizes directly from the acidic aqueous solution.

-

Purification: Isolate the solid product by filtration, wash with a cold non-polar solvent (e.g., acetone or diethyl ether) to remove non-polar impurities, and dry under vacuum.

Caption: Workflow for the synthesis of the chloromethylimidazole scaffold.

Core Reactivity: The Alkylating Agent

The primary utility of 4-(halomethyl)-1H-imidazoles stems from the high reactivity of the halomethyl group, which functions as a potent electrophile in nucleophilic substitution reactions, typically proceeding via an Sₙ2 mechanism.[8]

The carbon atom of the -CH₂-Cl group is electron-deficient due to the inductive effect of the adjacent halogen atom, making it susceptible to attack by electron-rich nucleophiles. The bromide of a bromomethyl group is a better leaving group than the chloride of a chloromethyl group, making the bromo-analogue the more reactive (and less stable) alkylating agent.[9] The reaction involves the backside attack of a nucleophile, leading to the displacement of the halide ion and the formation of a new carbon-nucleophile bond.

Caption: Generalized Sₙ2 mechanism for 4-(chloromethyl)-1H-imidazole.

Common nucleophiles used in reactions with this scaffold include:

-

Thiols and Thiolates (R-SH, R-S⁻)

-

Amines (primary and secondary)

-

Alcohols and Alkoxides (R-OH, R-O⁻)

-

Carbanions and other carbon nucleophiles

Field Application: Synthesis of Cimetidine

A landmark application showcasing the utility of this chemical scaffold is in the synthesis of Cimetidine , one of the first blockbuster histamine H₂-receptor antagonists used to treat peptic ulcers.[10][11] The synthesis of Cimetidine relies on a key intermediate, 4-methyl-5-[(2-aminoethyl)thiomethyl]-imidazole , which is prepared from the corresponding chloromethyl derivative.

The core structure of Cimetidine contains the (5-methyl-1H-imidazol-4-yl)methylthio moiety. This immediately suggests a disconnection at the sulfur-carbon bond, identifying a thiol-containing fragment and an electrophilic (5-methyl-1H-imidazol-4-yl)methyl fragment. The most practical synthon for the latter is 4-(chloromethyl)-5-methyl-1H-imidazole.

The crucial step involves the reaction of 4-(chloromethyl)-5-methyl-1H-imidazole hydrochloride with cysteamine (2-aminoethanethiol) hydrochloride.[2]

-

Nucleophile: Cysteamine provides the nucleophilic thiol group (-SH).

-

Electrophile: 4-(chloromethyl)-5-methyl-1H-imidazole hydrochloride provides the electrophilic -CH₂Cl group.

-

Reaction: The sulfur atom of cysteamine attacks the chloromethyl carbon, displacing the chloride ion and forming the key thioether linkage. This Sₙ2 reaction yields 4-methyl-5-[(2-aminoethyl)thiomethyl]-imidazole, which is then further elaborated to produce Cimetidine.[2][9]

This industrial synthesis provides authoritative validation for the role of 4-(halomethyl)imidazoles as pivotal intermediates in constructing complex, biologically active molecules.

Spectroscopic Profile (Predicted)

-

¹H NMR:

-

-CH₂Cl Protons: A singlet is expected around δ 4.5-4.8 ppm . The downfield shift is due to the deshielding effect of the adjacent chlorine atom.

-

Imidazole H2 Proton: A singlet is expected around δ 7.7-7.9 ppm .

-

Imidazole H5 Proton: A singlet is expected around δ 7.0-7.2 ppm .

-

N-H Proton: A broad singlet, typically downfield (>10 ppm), which may exchange with D₂O.[12]

-

-

¹³C NMR:

-

-CH₂Cl Carbon: A signal is expected around δ 40-45 ppm .

-

Imidazole C2, C4, C5: Signals for the ring carbons would appear in the aromatic region, typically between δ 115-140 ppm .

-

-

Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak with approximately one-third the intensity, corresponding to the ³⁵Cl and ³⁷Cl isotopes.

References

- [No Source Available]

-

Primas, N., Neildé, K., Kabri, Y., Crozet, M. D., & Vanelle, P. (2014). Exploring the Synthesis and the Reactivity of 4-[4-(Chloromethyl)styryl]-1,2-dimethyl-5-nitro-1H-imidazole in TDAE Strategy. Synthesis, 46(03), 348–356. Available at: [Link]

-

ResearchGate. (n.d.). Preparation of 4-[4-(chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole (1). Available at: [Link]

- Google Patents. (n.d.). EP0279161A2 - A process for the preparation of cimetidine.

-

GDC eTUTORIALS. (2019, September 18). SYNTHESIS OF CIMETIDINE | MEDICINAL CHEMISTRY | GPAT| B.Pharm 5th SEMESTER [Video]. YouTube. Available at: [Link]

-

Alachem Co., Ltd. (n.d.). 4-Methyl-5-imidazolemethanol hydrochloride. Product Page. Available at: [Link]

-

AHH Chemical Co., Ltd. (n.d.). 4-(chloromethyl)-5-methyl-1H-imidazole,hydrochloride. Product Page. Available at: [Link]

- Google Patents. (n.d.). US4211875A - Preparation of 4-methyl-5-chloromethyl-imidazole.

-

PubChem. (n.d.). 4-(Chloromethyl)-1H-imidazole. National Center for Biotechnology Information. Available at: [Link]

-

GPAT Discussion Center. (2019, September 5). SYNTHESIS OF CIMETIDINE | H2 ANTAGONIST | USE | DOSAGE | MEDICINAL CHEMISTRY [Video]. YouTube. Available at: [Link]

-

Global Substance Registration System. (n.d.). 4-(CHLOROMETHYL)-1H-IMIDAZOLE HYDROCHLORIDE. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Cimetidine. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 50. Available at: [Link]

-

Pharmaffiliates. (n.d.). 4-Chloromethyl-1H-imidazole Hydrochloride. Product Page. Available at: [Link]

-

Synthonix. (n.d.). 4-(Chloromethyl)-1H-imidazole hydrochloride. Product Page. Available at: [Link]

-

Asif, M. (2012). Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl). Der Pharma Chemica, 4(3), 993-998. Available at: [Link]

-

Angene Chemical. (n.d.). 4-(Chloromethyl)-1h-imidazole, HCl. Product Page. Available at: [Link]

-

Google Patents. (n.d.). A process for the preparation of cimetidine. European Patent Office. Available at: [Link]

-

ResearchGate. (n.d.). ¹H NMR spectrum of imidazole in deuterated chloroform solution. Available at: [Link]

- Google Patents. (n.d.). US5011934A - Process for preparing 1-alkylimidazoles.

-

Hertel, M., Kiefl, G. M., Krisch, L., Micheel, M., & Trapp, O. (2022). The effect of S-alkylation on organocatalytic enamine activation through imidazolidine-4-thiones. Chemical Science, 13(31), 9181–9187. Available at: [Link]

-

Afilah, I., Ben-Tama, A., El-Firdoussi, L., Alla, E. M., Essassi, E. M., & El-Gharbi, R. (2018). Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates. Beilstein Journal of Organic Chemistry, 14, 1449–1456. Available at: [Link]

Sources

- 1. US4211875A - Preparation of 4-methyl-5-chloromethyl-imidazole - Google Patents [patents.google.com]

- 2. 4-(Chloromethyl)-1h-imidazole | C4H5ClN2 | CID 217325 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. Synthonix, Inc > 38585-61-4 | 4-(Chloromethyl)-1H-imidazole hydrochloride [synthonix.com]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. 4-甲基-5-羟甲基咪唑 盐酸盐 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. angenesci.com [angenesci.com]

- 8. EP0279161A2 - A process for the preparation of cimetidine - Google Patents [patents.google.com]

- 9. m.youtube.com [m.youtube.com]

- 10. Cimetidine - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Imidazole(288-32-4) 1H NMR [m.chemicalbook.com]

4-(Bromomethyl)-1H-imidazole synthesis from imidazole

An In-Depth Technical Guide to the Synthesis of 4-(Bromomethyl)-1H-imidazole from Imidazole Precursors

Executive Summary

This compound is a pivotal bifunctional reagent in medicinal chemistry and drug development, serving as a versatile scaffold for introducing the imidazole moiety into complex molecular architectures. Its synthesis, however, is not a trivial matter of direct functionalization of the parent imidazole. The inherent electronic properties of the imidazole ring—its aromaticity and high reactivity towards electrophiles—preclude a simple one-step bromomethylation. This guide provides an in-depth exploration of the scientifically sound and field-proven strategies for synthesizing this valuable building block. We will dissect two primary, multi-step synthetic pathways, elucidating the chemical principles, experimental nuances, and practical considerations essential for successful execution in a research and development setting.

The Synthetic Challenge: Understanding Imidazole's Reactivity

The imidazole ring is an electron-rich aromatic heterocycle. This characteristic makes it highly susceptible to electrophilic aromatic substitution, typically at the C4 and C5 positions, and under more forcing conditions, at the C2 position.[1][2] Direct attempts at electrophilic bromomethylation would likely result in a complex mixture of N-alkylated and ring-brominated side products, making this approach synthetically unviable.

Therefore, efficient synthesis necessitates indirect strategies that install the required hydroxymethyl or methyl group first, followed by a selective bromination. This guide will focus on the two most robust and logical approaches:

-

Strategy A: The Hydroxymethyl Pathway: A two-step sequence involving the formation of a 4-(hydroxymethyl)-1H-imidazole intermediate, followed by the conversion of the alcohol to the target bromide.

-

Strategy B: The Radical Bromination Pathway: The selective free-radical bromination of the methyl group of commercially available 4-methyl-1H-imidazole.

The following diagram provides a high-level overview of these two divergent strategies.

Caption: Mechanism for the bromination of 4-(hydroxymethyl)-1H-imidazole using HBr. (Note: Image placeholders are used as direct image rendering is not possible).

-

Setup: 4-(Hydroxymethyl)-1H-imidazole (1.0 eq.) is placed in a round-bottom flask equipped with a reflux condenser.

-

Reagent Addition: 48% aqueous hydrobromic acid (HBr) (3-5 eq.) is added to the flask.

-

Reaction: The mixture is heated to reflux (approx. 100-110 °C) for 6-12 hours. The reaction progress can be monitored by TLC or LC-MS.

-

Isolation: After cooling to room temperature, the solvent is removed under reduced pressure. The resulting residue is the crude this compound hydrobromide salt. [3]5. Purification: The crude salt is often purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether or isopropanol, to yield the final product as a crystalline solid.

Strategy B: The Radical Bromination Pathway

This approach leverages the benzylic-like reactivity of the methyl group on the imidazole ring. The Wohl-Ziegler reaction, using N-Bromosuccinimide (NBS), is the classic method for this type of selective bromination. [4] Rationale for Experimental Choices:

-

Starting Material: 4-Methyl-1H-imidazole is commercially available and relatively inexpensive.

-

Brominating Agent: N-Bromosuccinimide (NBS) is the reagent of choice because it provides a low, steady concentration of bromine radicals (Br•), which favors selective allylic/benzylic substitution over competing ionic reactions like electrophilic addition or aromatic substitution. [5]* Initiator: A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), is required to start the chain reaction. Irradiation with a UV lamp can also be used. [6]* Solvent: A non-polar solvent, such as carbon tetrachloride (CCl₄) or acetonitrile, is crucial. These solvents discourage ionic reaction pathways and effectively solubilize the starting materials.

Caption: Simplified radical chain mechanism for the Wohl-Ziegler bromination of 4-methyl-1H-imidazole.

-

Setup: A solution of 4-methyl-1H-imidazole (1.0 eq.), N-Bromosuccinimide (NBS) (1.0-1.1 eq.), and a catalytic amount of AIBN (0.02-0.1 eq.) in anhydrous acetonitrile or CCl₄ is prepared in a flask suitable for reflux.

-

Reaction: The mixture is heated to reflux (approx. 80 °C for acetonitrile) and stirred vigorously. The reaction may be irradiated with a sunlamp to facilitate initiation. Progress is monitored by TLC for the disappearance of the starting material.

-

Workup: After the reaction is complete, the mixture is cooled to room temperature. The succinimide byproduct, which is insoluble, is removed by filtration.

-

Isolation: The filtrate is concentrated under reduced pressure. The residue contains the desired this compound, likely as a mixture of the free base and the HBr salt (HBr is a byproduct of the propagation step).

-

Purification: The crude product can be purified by column chromatography on silica gel. Alternatively, it can be fully converted to the hydrobromide salt by treatment with HBr in a suitable solvent (like ether) and then purified by recrystallization as described in Strategy A.

Comparative Analysis and Best Practices

| Parameter | Strategy A (Hydroxymethyl Pathway) | Strategy B (Radical Pathway) |

| Starting Material | Requires synthesis of 4-(hydroxymethyl)-1H-imidazole, often from an ester precursor. | Starts from commercially available 4-methyl-1H-imidazole. |

| Number of Steps | Typically 2 steps from a common precursor. | 1 primary synthetic step. |

| Key Reagents | LiAlH₄ (pyrophoric, water-sensitive), 48% HBr (corrosive). | NBS (light-sensitive), AIBN (radical initiator), CCl₄ (toxic, ozone-depleting). |

| Yields | Generally high and reliable for both steps. | Can be variable; sensitive to reaction conditions and initiator efficiency. |

| Side Reactions | Over-reduction (less common); incomplete reaction. | Ring bromination if ionic conditions are not suppressed; dibromination. |

| Scalability | Generally straightforward to scale. Quenching of LiAlH₄ requires careful thermal management. | Can be challenging to scale due to the nature of radical reactions and heat/light requirements. |

| Purification | Final product is a salt, often purified easily by recrystallization. | Requires filtration of succinimide and often chromatography or conversion to the salt for crystallization. |

Expert Recommendation: For reliability, higher yields, and easier purification of the final product as a stable salt, Strategy A is often the preferred method in a drug development setting. The control over the two distinct steps (reduction and substitution) allows for better optimization and troubleshooting. Strategy B is a faster alternative if starting from 4-methyl-1H-imidazole, but may require more careful optimization to suppress side-product formation.

Safety and Handling

-

General: this compound and its salts are potent alkylating agents and should be considered toxic and lachrymatory. Always handle in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

-

Reagents:

-

Lithium Aluminum Hydride (LiAlH₄): Extremely reactive with water and protic solvents. Handle under an inert atmosphere. Quenching is highly exothermic and must be done slowly at low temperatures.

-

N-Bromosuccinimide (NBS): A corrosive solid and an irritant. Protect from light and moisture to prevent decomposition.

-

Hydrobromic Acid (HBr): Highly corrosive and causes severe burns. Handle with extreme care.

-

Carbon Tetrachloride (CCl₄): A known carcinogen and environmentally hazardous. Use should be minimized and replaced with safer alternatives like acetonitrile where possible.

-

Conclusion

The synthesis of this compound from simple imidazole is a task that demands a strategic, multi-step approach due to the inherent reactivity of the heterocyclic core. By leveraging either the robust hydroxymethyl pathway (Strategy A) or the direct radical bromination of a methyl precursor (Strategy B), researchers can reliably access this crucial building block. The choice between these methods will depend on factors such as starting material availability, scale, and desired purity. A thorough understanding of the underlying chemical principles and meticulous execution of the described protocols are essential for ensuring a safe and successful synthesis.

References

-

Barlin, G. B., & Grimmett, M. R. (1974). Kinetics, stoichiometry and mechanism in the bromination of aromatic heterocycles. II. Aqueous bromination of imidazole, 1-methylimidazole and 2-methylimidazole. ResearchGate. Retrieved from [Link]

- Google Patents. (2020). CN111269183A - Synthesis method of 4-bromo-1-methyl-1H-imidazole-5-carboxylic acid amide derivative.

-

Yeung, Y.-Y., et al. (2011). N-Bromosuccinimide Initiated One-Pot Synthesis of Imidazoline. Organic Chemistry Portal. Retrieved from [Link]

-

Chemistry Online. (2022). Imidazoles. Retrieved from [Link]

-

Wikipedia. (n.d.). N-Bromosuccinimide. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (2026). Mastering Bromination Reactions with N-Bromosuccinimide (NBS): A Comprehensive Guide. Retrieved from [Link]

-

Begum, S., & Manjula, D. (2001). N-bromosuccinimide reactions of some heterocycles in the presence or absence of water. ResearchGate. Retrieved from [Link]

-

Scite. (n.d.). Oxidative Degradation of Imidazoles by Bromine or N-Bromosuccinimide. Retrieved from [Link]

- Google Patents. (2017). CN106674121A - Preparation method of 4-halogen-1H-imidazole.

-

CoLab. (1942). The Preparation of 4(5)-Hydroxymethyl-imidazole. Retrieved from [Link]

-

Institute of Metallophysics. (n.d.). Synthesis and Characterization of the New Imidazole- Derivative Salts' Nanoparticles and Studying of Its Biological Activity. Retrieved from [Link]

- Google Patents. (1980). US4224452A - Method for preparing 4-hydroxymethyl imidazoles.

-

Semantic Scholar. (2019). Nucleophilic Substitution Reaction of Imidazole with Various 2-Bromo-1-arylethanone Derivatives: A Computational Study. Retrieved from [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Imidazole. Retrieved from [Link]

-

Chem Eazy. (n.d.). Characteristic Reactions of Imidazole. Retrieved from [Link]

Sources

A Technical Guide to the Spectral Characterization of 4-(Bromomethyl)-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Introduction: The Significance of 4-(Bromomethyl)-1H-imidazole

Imidazole-containing compounds are ubiquitous in nature and medicine, forming the core of essential amino acids like histidine and a multitude of pharmaceuticals. The strategic introduction of a reactive functional group, such as a bromomethyl moiety, transforms the imidazole core into a potent synthetic intermediate. Specifically, the 4-(bromomethyl) isomer offers a unique substitution pattern that influences the electronic and steric properties of its derivatives.

Accurate spectral characterization is paramount for verifying the identity, purity, and stability of this compound prior to its use in complex synthetic pathways. This guide serves as a practical resource for researchers, providing both predicted spectral data and the methodologies to obtain and interpret it.

Molecular Structure and Predicted Spectral Overview

The structural attributes of this compound are foundational to understanding its spectral output. The tautomeric nature of the N-unsubstituted imidazole ring and the free rotation around the C4-CH₂Br bond will influence the observed spectra.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of this compound, providing unambiguous information about the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy: The Proton Fingerprint

Theoretical Basis: The chemical shift (δ) of each proton is dictated by its local electronic environment. The electronegative bromine atom and the aromatic imidazole ring will significantly influence the positions of the proton signals.

Expected ¹H NMR Spectrum:

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

| H2 | ~7.7 - 7.9 | Singlet | 1H | Deshielded proton between two nitrogen atoms. |

| H5 | ~7.0 - 7.2 | Singlet | 1H | Imidazole ring proton adjacent to the N-H. |

| -CH₂Br | ~4.5 - 4.7 | Singlet | 2H | Methylene protons deshielded by the adjacent bromine atom and the imidazole ring. |

| N-H | Broad singlet | 1H | Chemical shift can be highly variable and concentration-dependent. May exchange with D₂O. |

Causality Behind Experimental Choices: The choice of a deuterated polar aprotic solvent, such as DMSO-d₆, is recommended. This is because it will solubilize the polar imidazole compound without the risk of proton exchange of the imidazole ring protons, although the N-H proton will likely exchange.

Experimental Protocol: ¹H NMR Acquisition

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of DMSO-d₆.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: Standard 1D proton acquisition.

-

Number of Scans: 16-32 scans for a good signal-to-noise ratio.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-12 ppm.

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual DMSO peak at 2.50 ppm.

¹³C NMR Spectroscopy: The Carbon Backbone

Theoretical Basis: The chemical shifts of the carbon atoms provide insight into their hybridization and electronic environment. The carbon attached to the bromine will be significantly shifted downfield.

Expected ¹³C NMR Spectrum:

| Carbon | Expected Chemical Shift (δ, ppm) | Notes |

| C2 | ~135 - 137 | Carbon between two nitrogen atoms. |

| C4 | ~130 - 132 | Carbon bearing the bromomethyl group. |

| C5 | ~118 - 120 | Imidazole ring carbon. |

| -CH₂Br | ~30 - 35 | Methylene carbon, shifted downfield by bromine. |

Experimental Protocol: ¹³C NMR Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrumentation: A 100 MHz (or corresponding field strength) NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: Standard 1D carbon acquisition with proton decoupling.

-

Number of Scans: 1024 or more scans are typically required due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2 seconds.

-

-

Processing: Reference the spectrum to the DMSO-d₆ solvent peak at 39.52 ppm.

Infrared (IR) Spectroscopy

Theoretical Basis: IR spectroscopy probes the vibrational frequencies of functional groups within a molecule. Specific bonds absorb infrared radiation at characteristic wavenumbers, providing a functional group fingerprint.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3100 - 3150 | C-H stretch | Aromatic C-H |

| 2800 - 3100 | N-H stretch | Imidazole N-H (often broad) |

| 1500 - 1600 | C=N, C=C stretch | Imidazole ring |

| 1200 - 1250 | C-N stretch | Imidazole ring |

| 600 - 700 | C-Br stretch | Alkyl bromide |

Experimental Protocol: Attenuated Total Reflectance (ATR) IR

-

Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with a diamond ATR accessory.

-

Acquisition: Collect a background spectrum of the clean ATR crystal, then collect the sample spectrum.

-

Data Collection: Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

Caption: General experimental workflow for spectral characterization.

Mass Spectrometry (MS)

Theoretical Basis: Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. This is crucial for confirming the molecular weight and gaining structural insights from fragmentation patterns.

Expected Mass Spectrum:

-

Molecular Ion (M⁺): The molecular weight of this compound (C₄H₅BrN₂) is approximately 160.97 g/mol . Due to the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br in a nearly 1:1 ratio), the mass spectrum will show two molecular ion peaks of almost equal intensity at m/z ≈ 161 and m/z ≈ 163.

-

Key Fragments:

-

[M - Br]⁺: Loss of the bromine radical would result in a fragment at m/z ≈ 82.

-

[C₄H₅N₂]⁺ (imidazole ring): Cleavage of the bromomethyl group could lead to a fragment corresponding to the imidazole ring itself.

-

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Instrumentation: An ESI mass spectrometer.

-

Acquisition Parameters:

-

Ionization Mode: Positive ion mode is generally suitable for nitrogen-containing heterocycles.

-

Mass Range: Scan a range that includes the expected molecular ion, for example, m/z 50-300.

-

-

Data Analysis: Identify the molecular ion peaks and characteristic fragment ions.

Safety and Handling

As with any brominated organic compound, this compound should be handled with care in a well-ventilated fume hood.[2] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is essential.[3][4] Avoid inhalation of dust and contact with skin and eyes.[2]

Conclusion

The comprehensive spectral analysis of this compound is critical for its effective use in research and development. This guide provides a robust framework for its characterization, detailing the expected ¹H NMR, ¹³C NMR, IR, and MS data, alongside validated experimental protocols. By leveraging the predictive data and methodologies outlined herein, researchers can ensure the identity and purity of this important synthetic intermediate, thereby facilitating the advancement of their scientific endeavors.

References

- Apollo Scientific. (2023, July 5).

- Thermo Fisher Scientific. (2025, December 19).

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 96125, 4-Bromo-1H-imidazole. PubChem. Retrieved from [Link].

- Royal Society of Chemistry. (2021).

- Lukin, O., & Starova, V. (2024). 4-Halomethyl-Substituted Imidazolium Salts: A Versatile Platform for the Synthesis of Functionalized NHC Precursors. Molecules, 29(24), 5432.

-

SpectraBase. 4-Bromo-1H-imidazole. Retrieved from [Link]

-

Chem-Impex. 4-Bromo-1H-imidazole. Retrieved from [Link]

-

ResearchGate. (2017). Fig. S2 FTIR spectra of 1H-Imidazole-4-carboxylic acid (a), CDs (b) and CDsimidazole (c). [Link]

- ChemRxiv. (2022). Synthesis, Characterization and Biological Evaluation of Novel Tetrasubsituted Imidazole Compounds.

- Semantic Scholar. (2023). A Mechanism Study on the (+)

- University of Alabama at Birmingham. (2010). Ion fragmentation of small molecules in mass spectrometry.

- bioRxiv. (2024).

- UTUPub. (2017). Fragmentation patterns of 4(5)

- National Center for Biotechnology Information. (2023). A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. Molecules, 28(15), 5852.

Sources

An In-Depth Technical Guide to the Stability and Storage of 4-(Bromomethyl)-1H-imidazole hydrobromide

This guide provides a comprehensive overview of the critical factors governing the stability of 4-(Bromomethyl)-1H-imidazole hydrobromide, a vital reagent in pharmaceutical synthesis. Adherence to the principles and protocols outlined herein is essential for ensuring the compound's integrity, which directly impacts experimental reproducibility, yield, and the purity of final products.

Introduction: The Significance of a Reactive Intermediate

This compound hydrobromide is a highly valued building block in medicinal chemistry and drug development. Its utility stems from the presence of two key reactive sites: the electrophilic bromomethyl group and the versatile imidazole ring. This bifunctionality allows for its use in the synthesis of a wide array of complex molecules, including histamine receptor antagonists and other pharmacologically active compounds. However, the very features that make this compound a potent synthetic tool also render it susceptible to degradation. Understanding and controlling its stability is not merely a matter of good laboratory practice; it is a prerequisite for successful and reliable synthesis.

Chemical Properties and Intrinsic Stability

The stability of this compound hydrobromide is intrinsically linked to its molecular structure. The primary liability is the bromomethyl group. The bromine atom is an excellent leaving group, making the adjacent methylene carbon highly susceptible to nucleophilic attack.

Furthermore, the imidazole ring itself can participate in degradation reactions. The lone pair of electrons on the N-3 nitrogen can exhibit nucleophilic character, potentially leading to intermolecular reactions and polymerization, especially under basic conditions. The compound is supplied as a hydrobromide salt, which enhances its stability by protonating the imidazole ring, thereby reducing the nucleophilicity of the N-3 nitrogen.[1]

Factors Influencing Stability and Degradation Pathways

Several environmental factors can significantly impact the stability of this compound hydrobromide. These factors can act independently or synergistically to promote degradation.

3.1. Moisture (Hydrolysis) Moisture is the most significant threat to the stability of this compound. The bromomethyl group is highly susceptible to hydrolysis, where water acts as a nucleophile, displacing the bromide ion to form 4-(Hydroxymethyl)-1H-imidazole. This is a common degradation pathway for alkyl halides.[2] This process not only consumes the starting material but also introduces an impurity that can complicate subsequent reactions and purification steps.

3.2. Temperature Elevated temperatures accelerate the rate of all chemical reactions, including degradation. For this compound hydrobromide, heat can promote both hydrolysis and potential oligomerization reactions. Thermal stress can provide the necessary activation energy to overcome reaction barriers, leading to a more rapid loss of purity.[3]

3.3. Light (Photostability) While many simple imidazole compounds are relatively stable to light, the presence of the bromomethyl group may increase photosensitivity. Imidazole moieties can be sensitive to photodegradation, and photo-oxidation reactions are a known degradation pathway for some imidazole derivatives.[4][5][6] Exposure to UV or high-intensity visible light could potentially initiate radical reactions or accelerate oxidative processes.

3.4. pH and Oxidative Stress The compound's stability is pH-dependent. In basic conditions, the imidazole ring is deprotonated, increasing its nucleophilicity and reactivity, which can lead to self-condensation or other undesirable side reactions. Conversely, while the hydrobromide salt form is more stable, strongly acidic conditions are not recommended. Oxidizing agents also pose a threat, as the imidazole ring can be susceptible to oxidation, leading to ring-opening or the formation of various oxidized species.[5][7]

A probable primary degradation pathway is illustrated below:

Caption: Primary degradation via hydrolysis.

Recommended Storage and Handling Protocols

To mitigate the risks of degradation, a multi-faceted approach to storage and handling is required. The following protocols are based on the chemical vulnerabilities discussed above.

4.1. Long-Term Storage For long-term storage, the compound should be kept in a tightly sealed container to prevent moisture ingress. The container should be stored in a controlled environment, ideally a refrigerator at 2-8°C. To further protect against ambient moisture, the primary container can be placed inside a secondary container with a desiccant, such as silica gel. Storage under an inert atmosphere (e.g., argon or nitrogen) is also highly recommended to minimize oxidative degradation.

Table 1: Recommended Long-Term Storage Conditions

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8°C | Reduces the rate of all degradation reactions. |

| Atmosphere | Inert Gas (Argon, Nitrogen) | Prevents oxidation of the imidazole ring. |

| Moisture | Tightly sealed container with desiccant | Prevents hydrolysis of the bromomethyl group.[8] |

| Light | Amber vial or stored in the dark | Protects against potential photodegradation. |

4.2. In-Lab Handling When handling the compound on the bench, exposure to the ambient atmosphere should be minimized. It is advisable to work in a glove box or under a stream of inert gas. If this is not feasible, the container should be allowed to warm to room temperature before opening to prevent condensation of moisture from the air onto the cold solid. Weighing and dispensing should be done as quickly as possible, and the container should be promptly and securely resealed.

Analytical Methods for Stability Assessment

To ensure the quality of this compound hydrobromide, particularly after prolonged storage or when initiating a new series of experiments, its purity should be verified. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose.[9][10][11]

A stability-indicating HPLC method is one that can separate the parent compound from its degradation products, allowing for accurate quantification of purity.[12]

Table 2: Example HPLC Method Parameters for Purity Analysis

| Parameter | Specification |

| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A: 0.1% Trifluoroacetic Acid in WaterB: Acetonitrile |

| Gradient | 5% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Injection Vol. | 10 µL |

| Column Temp. | 30°C |

Experimental Protocols for Stability Studies

To proactively understand the stability profile of a given batch of the compound, forced degradation studies are invaluable.[12][13][14][15] These studies intentionally stress the compound to identify likely degradation products and establish the specificity of the analytical method.[12][14]

Caption: Workflow for a forced degradation study.

6.1. Protocol: Forced Degradation Study

Objective: To identify potential degradation pathways and products for this compound hydrobromide. A target degradation of 5-20% is generally recommended.[13][15]

-

Prepare Stock Solution: Accurately weigh and dissolve the compound in a suitable solvent (e.g., acetonitrile) to a known concentration (e.g., 1 mg/mL).

-

Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Keep at 60°C for 24 hours.

-

Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature for 4 hours.

-

Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

-

Thermal Degradation: Place the solid compound in a 80°C oven for 48 hours. Subsequently, dissolve in the initial solvent.

-

Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

-

Sample Analysis: At appropriate time points, withdraw samples. For the acid and base hydrolysis samples, neutralize them before injection. Analyze all samples, including an unstressed control, by a validated stability-indicating HPLC method.

Conclusion

The chemical integrity of this compound hydrobromide is paramount for its successful application in research and development. Its primary liabilities are susceptibility to hydrolysis and potential degradation from heat and light. By implementing stringent storage and handling protocols—specifically, maintaining cold, dry, and inert conditions—researchers can significantly extend the shelf-life and preserve the purity of this critical reagent. Regular analytical verification via a stability-indicating HPLC method is the ultimate safeguard to ensure the quality and reliability of experimental outcomes.

References

-

de Oliveira, R. S., et al. (2021). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 26(22), 6927. [Link]

-

Goding, J. C., et al. (2012). An Efficient, Inexpensive, and Shelf-Stable Diazotransfer Reagent: Imidazole-1-sulfonyl Azide Hydrochloride. Organic Letters, 14(10), 2544–2547. [Link]

-

Guo, J., et al. (2020). Rapid photo-oxidation reactions of imidazole derivatives accelerated by planar quinoid oxidation-state structures. Journal of Materials Chemistry A, 8(2), 670-676. [Link]

-

Kamal, A., et al. (2015). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 5(5), 129-138. [Link]

-

Li, P., et al. (2015). Degradation pathway and kinetics of 1-alkyl-3-methylimidazolium bromides oxidation in an ultrasonic nanoscale zero-valent iron/hydrogen peroxide system. Ultrasonics Sonochemistry, 25, 68-75. [Link]

-

Lunn, A. M., et al. (2021). Determination of residual alkyl iodides and alkyl bromides as their corresponding alkyl chlorides in drug substances by headspace GC-FID. Journal of Pharmaceutical and Biomedical Analysis, 206, 114380. [Link]

-

Mao, Y., et al. (2024). An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. Molecules, 29(1), 245. [Link]

-

Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved January 17, 2026, from [Link]

-

ROTH, C. (n.d.). Safety Data Sheet: Imidazole. Retrieved January 17, 2026, from [Link]

-

Singh, R., & Rehman, Z. U. (2014). Forced Degradation Studies: Regulatory Considerations and Implementation. BioPharm International, 27(10). [Link]

-

Vella, F. M., et al. (2019). Analysis of imidazoles and triazoles in biological samples after MicroExtraction by packed sorbent. Journal of Pharmaceutical and Biomedical Analysis, 164, 588-596. [Link]

-

Voelker, A., & Lamm, M. S. (2014). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Contract Laboratory. [Link]

-

Wang, Y., et al. (2018). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Organic Chemistry, 83(15), 8236–8247. [Link]

Sources

- 1. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Determination of residual alkyl iodides and alkyl bromides as their corresponding alkyl chlorides in drug substances by headspace GC-FID - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanistic insight into the degradation of 1H-benzotriazole and 4-methyl-1H-benzotriazole by •OH-based advanced oxidation process and toxicity assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Rapid photo-oxidation reactions of imidazole derivatives accelerated by planar quinoid oxidation-state structures - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 5. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tsijournals.com [tsijournals.com]

- 7. Degradation pathway and kinetics of 1-alkyl-3-methylimidazolium bromides oxidation in an ultrasonic nanoscale zero-valent iron/hydrogen peroxide system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. carlroth.com [carlroth.com]

- 9. mdpi.com [mdpi.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. resolvemass.ca [resolvemass.ca]

- 14. biopharminternational.com [biopharminternational.com]

- 15. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

An In-depth Technical Guide to the Solubility of 4-(Bromomethyl)-1H-imidazole in Organic Solvents

Abstract: 4-(Bromomethyl)-1H-imidazole is a pivotal heterocyclic building block in medicinal chemistry and organic synthesis, valued for its role in creating complex molecular architectures. A thorough understanding of its solubility is fundamental for its effective use in reaction design, purification, and formulation. This guide provides a comprehensive analysis of the solubility characteristics of this compound, grounded in the principles of physical organic chemistry. It offers predicted solubility profiles, detailed experimental protocols for solubility determination, and discusses the key factors that modulate its dissolution in various organic media. This document is intended for researchers, chemists, and drug development professionals who handle this versatile reagent.

Introduction: The Chemical Persona of this compound

This compound is a derivative of imidazole, a five-membered aromatic heterocycle containing two nitrogen atoms.[1] The imidazole moiety is a "privileged scaffold" in medicinal chemistry, appearing in numerous natural products, most notably the amino acid histidine, and a wide array of pharmaceutical agents.[2][3] The introduction of a bromomethyl group at the 4-position transforms the parent imidazole into a highly useful bifunctional reagent. The imidazole ring provides a core structure with specific polarity, hydrogen-bonding capabilities, and basicity, while the bromomethyl group serves as a reactive handle for alkylation reactions, enabling its use in the synthesis of diverse and complex molecules.[3]

The solubility of this compound is governed by the interplay of these two structural features:

-

The Imidazole Ring: This portion of the molecule is highly polar and amphoteric. The N-H group acts as a hydrogen bond donor, while the sp²-hybridized nitrogen (N-3) is a hydrogen bond acceptor.[1] This dual nature allows for strong interactions with polar protic solvents.

-

The Bromomethyl Group (-CH₂Br): This group introduces a degree of lipophilicity and a reactive electrophilic center. While it slightly increases the nonpolar character of the molecule, its primary influence is on chemical reactivity rather than dominating the solubility profile, which remains largely dictated by the polar imidazole core.

Understanding these characteristics is the first step in predicting and manipulating the compound's behavior in different solvent systems.

Theoretical Framework: Predicting Solubility

The principle of "similia similibus solvuntur" or "like dissolves like" is the cornerstone for predicting solubility.[4][5] This rule states that substances with similar intermolecular forces are likely to be soluble in one another. For this compound, the key forces at play are:

-

Hydrogen Bonding: As a primary determinant, the ability of the imidazole N-H to donate a hydrogen bond and the other nitrogen to accept one is crucial for solubility in protic solvents like water and alcohols.[1]

-

Dipole-Dipole Interactions: The imidazole ring possesses a significant dipole moment, promoting solubility in polar aprotic solvents (e.g., DMSO, DMF).[1]

-

Van der Waals Forces (London Dispersion Forces): These weaker forces contribute to solubility in less polar and nonpolar solvents, though they are generally overshadowed by the stronger polar interactions.

Based on these principles, a predicted solubility profile can be constructed.

Predicted Solubility Profile of this compound

| Solvent Class | Example Solvents | Predicted Solubility | Primary Intermolecular Forces & Rationale |

| Polar Protic | Water, Methanol, Ethanol | High | Dominated by strong hydrogen bonding between the solvent's -OH groups and both the N-H (donor) and N-3 (acceptor) sites of the imidazole ring. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate to High | Strong dipole-dipole interactions between the polar solvent and the polar imidazole ring. Solvents like DMSO and DMF are excellent at solvating polar organic molecules. |

| Halogenated | Dichloromethane (DCM), Chloroform | Low to Moderate | While these solvents are polar, their ability to hydrogen bond is minimal. Studies on similar imidazoles show very low solubility in chloroalkanes.[8] Some solubility may be observed due to dipole-dipole interactions. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Low | These solvents have a lower polarity and are poor hydrogen bond acceptors. The strong self-association of imidazole molecules is unlikely to be overcome. Synthesis protocols often use THF as a reaction medium, suggesting at least partial solubility, especially at elevated temperatures.[9] |

| Aromatic | Toluene, Benzene | Very Low / Insoluble | The nonpolar nature of these solvents cannot overcome the strong polar and hydrogen-bonding interactions of the imidazole ring. |

| Aliphatic | Hexane, Heptane | Insoluble | Dominated by weak van der Waals forces, which are insufficient to dissolve the highly polar solute. |

Experimental Determination of Solubility: Protocols and Workflows

Accurate solubility data must be determined empirically. The following protocols provide standardized methods for qualitative and quantitative assessment.

Protocol 1: Qualitative Solubility Assessment

This rapid method is suitable for initial screening and classification.[10][11][12]

Objective: To classify the compound as soluble, partially soluble, or insoluble in a given solvent at room temperature.

Methodology:

-

Preparation: Add 1 mL of the selected organic solvent to a small, clean test tube.

-

Solute Addition: Add approximately 20-30 mg of this compound to the test tube.

-

Agitation: Vigorously shake or vortex the test tube for 60 seconds.

-

Observation: Visually inspect the solution.

-

Soluble: The solid completely dissolves, leaving a clear, homogenous solution.

-

Partially Soluble: Some solid dissolves, but undissolved particles remain visible.

-

Insoluble: The solid does not appear to dissolve at all.

-

-

Record: Document the observations for each solvent tested.

Protocol 2: Quantitative Determination via Equilibrium Shake-Flask Method

This is the gold-standard method for determining the equilibrium solubility of a compound.[5]

Objective: To determine the exact concentration (e.g., in mg/mL or mol/L) of a saturated solution at a specific temperature.

Methodology:

-

Preparation: Add an excess amount of this compound to a known volume of the solvent in a sealed vial or flask. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Place the sealed container in a constant-temperature shaker bath (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Remove the container from the shaker and allow the undissolved solid to settle. To ensure complete separation of the solid from the saturated solution, centrifuge the sample at high speed or filter it through a fine-porosity (e.g., 0.22 µm) syringe filter. This step is critical to avoid artificially high results.

-

Quantification:

-

Carefully extract a known volume of the clear, saturated supernatant.

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of an analytical instrument.

-

Analyze the concentration of the diluted sample using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis Spectroscopy against a pre-prepared calibration curve.

-

Alternatively, for a non-volatile solute, a known volume of the saturated solution can be transferred to a pre-weighed vial, the solvent evaporated, and the mass of the remaining solid determined gravimetrically.

-

-

Calculation: Calculate the original concentration in the saturated solution based on the dilution factor and the measured concentration.

Workflow Visualization

Caption: Workflow for the Equilibrium Shake-Flask Solubility Method.

Key Factors Modulating Solubility

Several physical and chemical factors can significantly alter the solubility of this compound.

Temperature

For most solid solutes, solubility in liquid solvents increases with temperature.[5] This endothermic dissolution process is the principle behind recrystallization, a common purification technique. When developing reaction protocols, performing them at elevated temperatures may allow for the use of solvents in which the compound has limited solubility at room temperature.

pH

The imidazole ring is basic (the pKa of the conjugate acid, imidazolium, is approximately 7).[2] In acidic aqueous or protic organic solutions, the N-3 nitrogen can be protonated to form an imidazolium salt.

Imidazole + H⁺ ⇌ Imidazolium⁺

This salt formation dramatically increases the polarity of the molecule, leading to a significant enhancement in its solubility in polar protic solvents. Conversely, in a strongly basic environment, the N-H proton can be removed, forming an imidazolide anion, which would also exhibit different solubility characteristics.

Polymorphism

Polymorphism, the ability of a solid to exist in multiple crystalline forms, can impact solubility. Different polymorphs have different crystal lattice energies, and the less stable (metastable) form is generally more soluble than the most stable form. While specific data on polymorphs of this compound are not widely reported, this is a critical consideration in pharmaceutical development and should be investigated if inconsistent solubility results are obtained.

Sources

- 1. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Imidazole - Wikipedia [en.wikipedia.org]

- 3. China Intermediates 4-Bromo-1H-imidazole for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]

- 4. chem.ws [chem.ws]

- 5. m.youtube.com [m.youtube.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. 4-BROMO-1-METHYL-1H-IMIDAZOLE synthesis - chemicalbook [chemicalbook.com]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. scribd.com [scribd.com]

- 12. www1.udel.edu [www1.udel.edu]

An In-depth Technical Guide to 4-(Bromomethyl)-1H-imidazole: Synthesis, Reactivity, and Applications in Modern Drug Discovery

Abstract

4-(Bromomethyl)-1H-imidazole, particularly as its hydrobromide salt (CAS Number: 51720-29-7), is a pivotal heterocyclic building block in contemporary organic synthesis and medicinal chemistry. Its unique bifunctional nature, combining the biologically significant imidazole core with a reactive bromomethyl handle, renders it an invaluable intermediate for constructing complex molecular architectures. This guide provides an in-depth analysis of its physicochemical properties, synthetic routes, core reactivity, and strategic applications. It is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile reagent in their synthetic endeavors.

Core Characteristics and Physicochemical Properties

This compound is most commonly supplied and handled as its hydrobromide salt to improve stability. The free base is less stable and prone to self-alkylation.

| Property | Data | Source(s) |

| CAS Number | 51720-29-7 (for hydrobromide salt) | [1][2][3][4] |

| Molecular Formula | C₄H₆Br₂N₂ (Hydrobromide Salt) | [1][2] |

| Molecular Weight | 241.91 g/mol (Hydrobromide Salt) | [1][2] |

| Appearance | Off-White to Brown Solid | |

| Purity | Typically ≥95% | |

| Storage Conditions | Sealed in a dry, room temperature environment | [3][4] |

| SMILES (HBr Salt) | BrCC1=CNC=N1.[H]Br | [4] |

| InChI Key (HBr Salt) | IXFUZHWZZJPJAX-UHFFFAOYSA-N |

Synthesis and Purification Strategies

The synthesis of this compound derivatives can be approached through several routes, primarily involving the modification of a pre-existing imidazole ring.

Synthesis via Precursor Modification

A common and direct strategy involves the conversion of a more stable precursor, such as an imidazole-4-carbaldehyde or imidazole-4-methanol. This multi-step process offers high control over the final product.[5]

Conceptual Workflow:

-

Reduction of Aldehyde: The aldehyde group of imidazole-4-carbaldehyde is reduced to a hydroxymethyl group using a standard reducing agent like sodium borohydride (NaBH₄).

-

Conversion to Bromide: The resulting alcohol (imidazole-4-methanol) is then converted to the target bromomethyl compound using a brominating agent such as phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂).[5]

Caption: Synthesis workflow via precursor modification.

Detailed Experimental Protocol: Synthesis from 2,4,5-Tribromoimidazole

This method provides a route from a commercially available, heavily brominated imidazole, using a selective debromination agent.

Protocol:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2,4,5-tribromoimidazole (1.0 eq), sodium sulfite (5.0 eq), and water.[6]

-

Heating: Heat the reaction mixture to reflux (approximately 110 °C) and stir vigorously for 6-8 hours.[6][7]

-

Workup: After cooling to room temperature, extract the aqueous mixture with ethyl acetate (3x volumes).

-

Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 4-bromo-1H-imidazole.[6]

-

Purification: The resulting product can be further purified by column chromatography or recrystallization as needed.

Trustworthiness Note: This protocol relies on the established reactivity of sodium sulfite as a reducing agent for halogenated aromatics. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to ensure complete conversion of the starting material.

Core Reactivity and Mechanistic Insights

The synthetic utility of this compound stems from the reactivity of the bromomethyl group, which acts as a potent electrophile in substitution reactions.

Primary Reactivity: N-Alkylation

The compound is an excellent alkylating agent for a wide range of nucleophiles, including amines, thiols, and phenols. This allows for the covalent attachment of the imidazole-4-ylmethyl scaffold to other molecules. The reaction typically proceeds via an Sɴ2 (Bimolecular Nucleophilic Substitution) mechanism.

Causality: The bromine atom is a good leaving group, and the adjacent imidazole ring can stabilize the transition state. The reaction is often performed in the presence of a non-nucleophilic base (e.g., potassium carbonate, diisopropylethylamine) to neutralize the HBr generated and deprotonate the incoming nucleophile, enhancing its reactivity.[8][9]

Caption: Generalized Sɴ2 mechanism for alkylation.

Regioselectivity of the Imidazole Core

When using the free base of an unsymmetrically substituted imidazole for alkylation, the reaction can occur at either of the two ring nitrogens (N-1 or N-3). The outcome is governed by a combination of electronic and steric effects, as well as the tautomeric equilibrium of the imidazole ring.[10]

-

Electronic Effects: Electron-withdrawing groups on the imidazole ring deactivate the adjacent nitrogen, favoring alkylation at the more distant nitrogen atom.[10]

-

Steric Effects: Bulky substituents on the ring or a bulky incoming electrophile will favor reaction at the less sterically hindered nitrogen.[10]

Strategic Applications in Drug Discovery

The imidazole moiety is considered a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds and approved drugs.[11][12] this compound provides a direct and efficient way to incorporate this valuable pharmacophore.

Role as a Key Building Block

This reagent is instrumental in generating libraries of diverse compounds for high-throughput screening.[5] Its ability to readily couple with different molecular scaffolds provides a powerful tool for exploring chemical space and discovering new therapeutic agents.[5]

Therapeutic Areas of Interest:

-

Anticancer Agents: The imidazole core is found in various kinase inhibitors and tubulin polymerization inhibitors.[5][12]

-

Antifungal and Antibacterial Agents: Many pharmaceuticals in this class utilize the imidazole scaffold.[13]

-

Enzyme Inhibition: The nitrogen atoms of the imidazole ring are excellent metal binders and hydrogen bond donors/acceptors, making them ideal for interacting with enzyme active sites.[7][13]

Caption: Workflow for generating potential APIs.

Safety, Handling, and Spectroscopic Profile

Safety and Handling

This compound hydrobromide is classified as an irritant. Standard laboratory safety protocols should be strictly followed.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1][14]

-

Precautionary Measures:

Spectroscopic Data (Predicted)

While experimental spectra should always be acquired for confirmation, the following table provides predicted chemical shifts for the core structure, which are essential for reaction monitoring and characterization.

| Nucleus | Predicted Chemical Shift (δ) ppm | Assignment |

| ¹H | ~ 7.5 - 7.8 (s, 1H) | H5 (imidazole ring) |

| ¹H | ~ 6.9 - 7.2 (s, 1H) | H2 (imidazole ring) |

| ¹H | ~ 4.5 - 4.8 (s, 2H) | -CH₂-Br (Bromomethyl) |

| ¹³C | ~ 135 - 140 | C2 (imidazole ring) |

| ¹³C | ~ 120 - 125 | C5 (imidazole ring) |

| ¹³C | ~ 115 - 120 | C4 (imidazole ring) |

| ¹³C | ~ 25 - 30 | -CH₂-Br (Bromomethyl) |

Note: Shifts are approximate and can vary significantly based on the solvent, substitution on the imidazole nitrogen, and salt form.

References

- 4-BROMO-1-METHYL-1H-IMIDAZOLE synthesis - ChemicalBook.

- This compound hydrobromide | 51720-29-7 | BCA72029 - Biosynth.

- 4-Bromo-2-methyl-1H-imidazole - Apollo Scientific.

- This compound | 80733-10-4 | Benchchem.

- 51720-29-7 | MFCD09025756 | this compound... - MilliporeSigma.

- Spectroscopic and Synthetic Profile of 4-Bromo-1-methyl-2-nitro-1H-imidazole: A Technical Guide - Benchchem.

- SAFETY DATA SHEET - Fisher Scientific.

- This compound hydrobromide | 51720-29-7 - Sigma-Aldrich.

- 51720-29-7|this compound hydrobromide|BLD Pharm.

- 4-Bromo-1H-imidazole - Chem-Impex.

- 4-Bromo-1H-imidazole | 2302-25-2 | Tokyo Chemical Industry (India) Pvt. Ltd.

- 51720-29-7|this compound hydrobromide|BLD Pharm.

- 4-Bromo-1H-imidazole synthesis - ChemicalBook.

- Intermediates 4-Bromo-1H-imidazole for critical molecular building block - Unibrom Corp.

- Safety Data Sheet - Biosynth.

- How to prepare and apply 4-Bromo-1H-imidazole? - FAQ - Guidechem.

- 4-bromo-5-methyl-1H-imidazole | C4H5BrN2 | CID 594881 - PubChem.

- N-Alkylation of imidazoles - University of Otago.

- Significance of Imidazole in Cancer Drug Discovery: Recent Advancements.

- Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as starting reagents - ResearchGate.

- Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents - Der Pharma Chemica.

Sources

- 1. biosynth.com [biosynth.com]

- 2. 51720-29-7 | MFCD09025756 | this compound Hydrobromide [aaronchem.com]

- 3. 51720-29-7|this compound hydrobromide|BLD Pharm [fr.bldpharm.com]

- 4. 51720-29-7|this compound hydrobromide|BLD Pharm [bldpharm.com]

- 5. benchchem.com [benchchem.com]

- 6. 4-Bromo-1H-imidazole synthesis - chemicalbook [chemicalbook.com]

- 7. guidechem.com [guidechem.com]

- 8. researchgate.net [researchgate.net]

- 9. derpharmachemica.com [derpharmachemica.com]

- 10. Research Portal [ourarchive.otago.ac.nz]

- 11. China Intermediates 4-Bromo-1H-imidazole for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]

- 12. ijsrtjournal.com [ijsrtjournal.com]

- 13. chemimpex.com [chemimpex.com]

- 14. 4-bromo-5-methyl-1H-imidazole | C4H5BrN2 | CID 594881 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 16. fishersci.com [fishersci.com]

- 17. biosynth.com [biosynth.com]

Executive Summary: Predicted Physicochemical Properties

An In-Depth Technical Guide to the Predicted Physical Appearance of 4-(Bromomethyl)-1H-imidazole

Senior Application Scientist Note: Direct, empirically verified data for this compound is not extensively documented in readily accessible chemical literature or supplier catalogs. This guide is therefore structured around a predictive analysis based on well-characterized structural analogs, a standard methodology in chemical and pharmaceutical development for anticipating the properties of novel or rare compounds. This approach provides a robust, scientifically-grounded framework for researchers handling this molecule.

This section summarizes the anticipated physical characteristics of this compound, primarily when stabilized as its hydrobromide salt, which is the most probable form for laboratory use due to the reactivity of the free base.

| Property | Predicted Characteristic | Rationale / Analog Source |

| Physical Form | Solid, likely crystalline or fine powder | Inferred from its precursor, 4-methyl-5-imidazolemethanol hydrochloride, which is an off-white solid powder.[1][2] |

| Color | Off-white to pale yellow | Based on the precursor and related compounds like 4-Bromo-1H-imidazole, which is an off-white powder.[3] |

| Melting Point | Expected to be a high-melting solid (>200 °C) | The precursor salt has a melting point of 231-235 °C.[1] Halogenated salts are typically high-melting. |

| Stability | The free base is likely unstable; the hydrobromide salt offers enhanced stability. | Bromomethyl groups are inherently reactive alkylating agents. Salt formation protonates the imidazole ring, reducing reactivity. |

| Solubility (Predicted) | Soluble in polar protic solvents (e.g., methanol, water); limited solubility in nonpolar solvents. | Imidazolium salts generally exhibit this solubility profile. |

The Logic of Analog-Based Prediction: Causality and Structure

The prediction of a molecule's physical properties without direct data relies on understanding its structural components and comparing them to known compounds. The this compound structure has two key features dictating its appearance: the imidazole core and the reactive bromomethyl group.

-

The Imidazole Core: The parent imidazole is a white, crystalline solid. Its derivatives, especially when forming salts, are almost invariably solids. The planarity and hydrogen-bonding capabilities of the imidazole ring favor the formation of a stable crystal lattice.

-

The Bromomethyl Group (-CH₂Br): This group is a potent electrophile and alkylating agent. As a free base, the lone pair on the imidazole nitrogen can lead to intermolecular reactions, causing decomposition and polymerization. This inherent instability is why such compounds are almost always synthesized, stored, and handled as acid salts (e.g., hydrobromide or hydrochloride).

-

Salt Formation (Imidazolium Hydrobromide): The addition of HBr protonates one of the imidazole nitrogens, creating a stable imidazolium cation. This salt is an ionic compound, which logically leads to the prediction of a crystalline solid state with a high melting point, consistent with the strong ionic forces in the crystal lattice.

The diagram below illustrates the logical flow from structural components to the predicted physical state.

Caption: Logical flow from molecular structure to predicted physical properties.

Comparative Analysis of Key Structural Analogs

The confidence in our prediction is strengthened by examining the empirical data of closely related molecules.

| Compound | CAS Number | Physical Appearance | Melting Point (°C) | Relevance to Prediction |

| 4-Methyl-5-imidazolemethanol HCl (Precursor) | 38585-62-5 | Off-white solid powder[1] | 231-235[1] | The direct precursor, differing only by OH vs. Br. Its solid, high-melting nature is a primary indicator. |

| 4-Bromo-1H-imidazole (Related Compound) | 2302-25-2 | Off-white powder, White to light yellow solid[3] | 131-135[4] | Demonstrates that bromination of the imidazole ring results in an off-white solid, corroborating the color prediction. |

| 2-(Bromomethyl)-1H-imidazole HBr (Isomer) | 2939-05-1 | Solid (Inferred from SDS)[5] | Not specified | As a hydrobromide salt of a bromomethyl-imidazole isomer, its solid form supports the prediction for the 4-isomer salt. |

Experimental Protocol: Verification of Physical Properties

For any newly synthesized batch of this compound hydrobromide, a systematic verification of its physical properties is essential for quality control and to confirm its identity.

Workflow for Physicochemical Characterization

The following workflow ensures a comprehensive assessment.

Caption: Standard workflow for the physical and structural verification of a newly synthesized compound.

Step-by-Step Protocol: Melting Point Determination

The melting point is a critical and sensitive indicator of purity. A sharp melting range close to the predicted value suggests high purity, while a broad or depressed range indicates the presence of impurities.

-

Sample Preparation:

-

Ensure the sample is completely dry by placing it under a high vacuum for several hours. Residual solvent will artificially depress the melting point.

-

Finely crush a small amount of the crystalline solid into a powder using a spatula or mortar and pestle.

-

-

Capillary Loading:

-

Tap the open end of a capillary tube into the powder sample. A few millimeters of material is sufficient.

-

Compact the sample into the bottom, sealed end of the tube by tapping it on a hard surface or dropping it down a long glass tube.

-

-

Instrument Setup:

-

Place the loaded capillary into the heating block of a calibrated melting point apparatus.

-

Set a rapid heating ramp (e.g., 10-15 °C/min) to quickly approach the expected melting range (e.g., up to ~190 °C).

-

-

Measurement:

-

Once near the expected temperature, reduce the heating ramp to a slow rate (1-2 °C/min) to ensure thermal equilibrium.

-

Record the temperature at which the first drop of liquid appears (T₁).

-

Record the temperature at which the entire sample has melted into a clear liquid (T₂).

-

The melting range is reported as T₁ - T₂.

-

-

Interpretation (Trustworthiness):

-

A narrow range (≤ 2 °C) indicates high purity.

-

A broad range (> 2 °C) or a range significantly lower than expected suggests impurities. This result would trigger a decision to re-purify the sample (e.g., by recrystallization).

-

Conclusion

While direct empirical data on the physical appearance of this compound is sparse, a rigorous analysis of its chemical structure and comparison with its direct precursor and related analogs provide a high-confidence prediction. It is anticipated to be an off-white to pale yellow, crystalline solid, most stably handled as its hydrobromide salt, with a melting point exceeding 200 °C. This technical guide provides researchers not only with a data-driven prediction but also with the causal logic and experimental workflows necessary to validate these properties upon synthesis, ensuring both safety and scientific integrity in their work.

References

- (Reference for 4-Bromo-1-methyl-1H-imidazole, not directly used but part of initial search context)

- (Reference for 4-Bromo-1-methyl-1H-imidazole synthesis, not directly used but part of initial search context)